
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group at the 2-position, a chlorine atom at the 6-position, and a methoxy group at the 4-position on the naphthalene ring. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting from Naphthalene: The compound can be synthesized by first nitrating naphthalene to produce 2-naphthalenecarboxylic acid, followed by chlorination and methoxylation reactions.
Direct Functionalization: Direct functionalization of naphthalene using specific reagents can also yield the desired compound. For example, using chloromethane and methanol in the presence of a catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities and reaction conditions are tightly controlled to ensure high yield and purity.
Continuous Flow Process: Some production methods utilize continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The chlorine and methoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: 2-Naphthalenemethanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy- exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the chlorine and methoxy groups.
6-Chloronaphthalene-2-carboxylic acid: Lacks the methoxy group.
4-Methoxynaphthalene-2-carboxylic acid: Lacks the chlorine atom.
Uniqueness: The presence of both chlorine and methoxy groups on the naphthalene ring makes 2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy- unique in terms of its chemical reactivity and potential applications. These substituents can influence the electronic properties of the molecule, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C12H9ClO3 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
6-chloro-4-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3/c1-16-11-5-8(12(14)15)4-7-2-3-9(13)6-10(7)11/h2-6H,1H3,(H,14,15) |
InChI Key |
NQMYQFGMONRSET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=CC2=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)


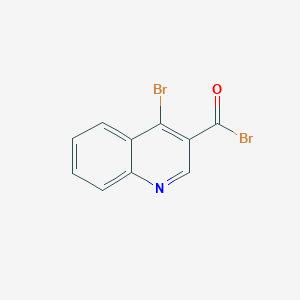
![6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)
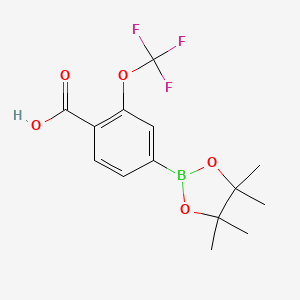

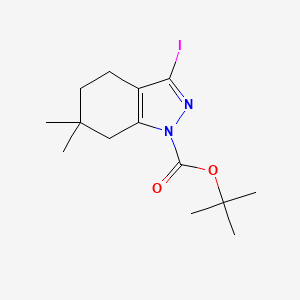
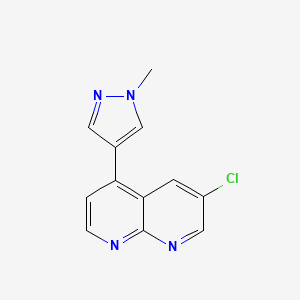


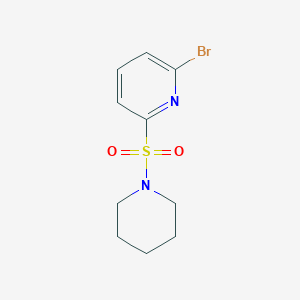
![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)

